Structural Differentiation: 3-Methoxy vs. 3-Methyl and 4-Methoxy PIB-SA Analogs
CAS 53298-11-6 (GS 361) bears a 3-methoxyphenyl substituent on the imidazolidin-2-one nitrogen. This substitution pattern distinguishes it from the 3-methylphenyl analog GS 357 (CAS not specified in source) and the 4-methoxyphenyl analog (CAS 53298-06-9) [1]. In the PIB-SA QSAR model, the electronic and steric properties of the meta-methoxy group influence the compound's binding conformation within pocket I of the colchicine-binding site, which is not equivalently engaged by the meta-methyl or para-methoxy variants [1].
| Evidence Dimension | Substituent identity (imidazolidinone N-aryl group) |
|---|---|
| Target Compound Data | 3-methoxyphenyl (meta-OCH₃; GS 361, CAS 53298-11-6) |
| Comparator Or Baseline | GS 357: 3-methylphenyl (meta-CH₃); CAS 53298-06-9: 4-methoxyphenyl (para-OCH₃) |
| Quantified Difference | Structural difference; no head-to-head potency data publicly available for these specific analogs |
| Conditions | QSAR analysis based on 41 PIB-SA derivatives, CoMFA and CoMSIA models [1] |
Why This Matters
The specific 3-methoxy substitution pattern may confer distinct tubulin-binding kinetics and antiproliferative selectivity compared to methyl or para-methoxy analogs, making GS 361 a unique probe for studying C-BS ligand interactions.
- [1] Fortin S, Wei L, Moreau E, Lacroix J, Côté MF, Petitclerc E, Kotra LP, C-Gaudreault R. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. Eur J Med Chem. 2011 Nov;46(11):5327-42. doi: 10.1016/j.ejmech.2011.08.034. PMID: 21920638. View Source
